Terephthaloyl chloride

Overview

Description

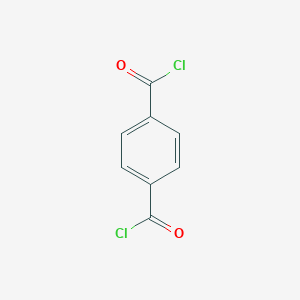

Terephthaloyl chloride (TCl; 1,4-benzenedicarbonyl chloride; CAS 100-20-9) is a high-purity aromatic diacyl chloride with the molecular formula C₈H₄Cl₂O₂. It exists as a white crystalline solid at room temperature, melting at 81.5–83°C and boiling at 265°C . TCl is highly reactive, corrosive, and moisture-sensitive, reacting vigorously with water to release HCl . Its primary industrial application is in synthesizing high-performance polymers, notably aromatic polyamides (aramids) like Kevlar and Twaron, where it copolymerizes with p-phenylenediamine to yield materials with exceptional tensile strength, thermal stability, and flame resistance . Additionally, TCl serves as a water scavenger in polyurethane production and a cross-linking agent in specialty resins .

Synthesis of TCl typically involves reacting terephthalic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF), achieving yields exceeding 98% . Recent advancements include deriving TCl from recycled polyethylene terephthalate (PET), aligning with circular economy goals .

Preparation Methods

Thionyl Chloride Method

The thionyl chloride (SOCl₂) method is a widely adopted route for synthesizing terephthaloyl chloride due to its straightforward protocol and compatibility with laboratory-scale production.

Reaction Mechanism and Conditions

Terephthalic acid (TPA) reacts with excess thionyl chloride under reflux conditions, typically at 80°C for 10–12 hours . A catalytic amount of dimethylformamide (DMF) accelerates the reaction by activating the carboxylic acid group, facilitating nucleophilic acyl substitution. The general reaction proceeds as:

Post-reaction, excess SOCl₂ is evaporated, and the crude product is purified via reduced-pressure distillation, yielding TPC with >99% purity .

Optimization and Challenges

A patent (CN102225895A) introduces a modified thionyl chloride approach using cold circulating water to control initial exothermicity, followed by gradual heating to 80°C . This minimizes side reactions such as sulfonic acid formation. However, prolonged reaction times (10–12 hours) and SOCl₂’s toxicity necessitate robust safety measures.

Acid Chlorination with Phosphorus Trichloride

This industrial-scale method employs chlorine gas (Cl₂) in the presence of phosphorus trichloride (PCl₃) as a catalyst, offering near-quantitative conversion rates.

Process Details

TPA is suspended in PCl₃, and Cl₂ is introduced at 120–140°C for 4–5 hours . The reaction mechanism involves in situ generation of phosphorus oxychloride (POCl₃), which acts as a chlorinating agent:

POCl₃ is recyclable, enhancing the method’s cost-effectiveness. The resultant TPC is distilled under vacuum (68–75°C at 1.866 kPa), achieving 99% purity with minimal byproducts .

Industrial Relevance

This method’s scalability and high yield (>98%) make it preferable for bulk production. However, handling corrosive Cl₂ and PCl₃ requires specialized equipment, limiting its adoption in small-scale settings .

Phosgene-Based Continuous Flow Synthesis

Recent advancements leverage microchannel continuous-flow reactors to enhance phosgene (COCl₂) utilization and reduce reaction times.

Microchannel Reactor Design

In a patented method (KR20190042664A), TPA is slurried in TPC (1:1–1:5 mass ratio) and reacted with phosgene at 100–140°C for 30–120 seconds . The microchannel architecture ensures precise temperature control and rapid mixing, achieving 98.58% yield with 91% phosgene utilization . Key parameters include:

| Parameter | Range |

|---|---|

| Temperature | 100–140°C |

| Residence Time | 30–120 seconds |

| Pressure | 3 bar |

| Molar Ratio (COCl₂:TPA) | 2.2:1 |

Advantages Over Batch Reactors

The continuous-flow system eliminates prolonged exposure to phosgene, reducing safety risks. Catalyst recovery rates reach 98.2%, and the process avoids solvent use, aligning with green chemistry principles .

Photocatalytic Chlorination of p-Xylene

This two-step method converts p-xylene to TPC via intermediate p-bis(trichloromethyl)benzene.

Stepwise Synthesis

-

Photochlorination : p-Xylene undergoes UV-catalyzed chlorination at 80–100°C to form p-bis(trichloromethyl)benzene .

-

Acyl Chlorination : The intermediate reacts with TPA under reflux, followed by alkaline neutralization (Na₂CO₃) and vacuum distillation .

Yield and Limitations

While this route avoids hazardous chlorinating agents, the photochlorination step demands specialized UV equipment and yields lower TPC purity (∼95%) compared to other methods .

Ester Chloride Method

Less commonly employed, this method involves esterifying TPA to its methyl ester, followed by chlorination.

Reaction Pathway

-

Esterification : TPA reacts with methanol under acidic conditions to form dimethyl terephthalate.

-

Chlorination : The ester is treated with PCl₅ or SOCl₂, yielding TPC .

Challenges

The multi-step process introduces inefficiencies, and esterification side products complicate purification. Consequently, this method is largely obsolete in industrial settings .

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Hydrolysis and Stability

TCL undergoes rapid hydrolysis in aqueous environments, forming terephthalic acid (TPA) and hydrochloric acid:

Key Findings:

-

Hydrolysis occurs via a two-step mechanism, producing a short-lived intermediate ("half-acid") before full conversion to TPA .

-

Rate constants and half-lives vary with pH and temperature :

| pH | Temperature (°C) | Half-life (min) | Rate Constant () |

|---|---|---|---|

| 4 | 0 | 2.2 | 530 |

| 7 | 0 | 1.8 | 640 |

| 9 | 0 | 1.2 | 960 |

Hydrolysis is negligible in anhydrous organic solvents, making TCL suitable for moisture-sensitive reactions.

Polyamide Formation

TCL reacts with diamines (e.g., p-phenylenediamine) to form aramid polymers like Kevlar®:

Kinetic Insights :

-

The polycondensation with piperazine follows pseudo-first-order kinetics with respect to TCL.

-

Reaction rate increases with pH (5–6) and temperature (activation energy ≈16.7 kJ/mol).

-

Hydrolysis of TCL is 10–100x slower than polyamidation under buffered conditions.

Surface Reactions and Catalysis

TCL reacts with metal surfaces such as Ag(111), forming stable adsorbates :

-

Below 120 K: TCL forms multilayers without decomposition.

-

Above 120 K: Carbon-chlorine bond cleavage occurs, yielding p-phenylene dicarbonyl (pPDC) and adsorbed chlorine.

-

Density functional theory (DFT) confirms covalent bonding of carbonyl groups to Ag substrates, stabilizing pPDC at room temperature .

Friedel-Crafts and Electrophilic Substitution

TCL participates in Friedel-Crafts acylation, catalyzed by acids (e.g., AlCl₃) or bases (e.g., DMF) :

Other Notable Reactions

Scientific Research Applications

Polymer Synthesis

1.1 Polyamides and Polyesters

Terephthaloyl chloride is primarily used as a monomer in the synthesis of polyamides and polyesters. It reacts with p-phenylenediamine to produce poly(paraphenylene terephthalamide) (PPTA), a polymer known for its exceptional thermal stability and mechanical strength. This polymer is commonly used in applications requiring high-performance materials such as aerospace components and protective clothing .

1.2 Production of Aramid Fibers

Aramid fibers, which are renowned for their strength and heat resistance, are synthesized using this compound. These fibers find extensive use in bulletproof vests, ropes, and cables due to their lightweight yet durable nature . The flame resistance imparted by TC is crucial for applications in protective gear and industrial materials.

Liquid Crystalline Polymers

This compound plays a significant role in the development of liquid crystalline thermosets. By undergoing thermal cyclotrimerization with dicyanate compounds, it contributes to the formation of materials that exhibit both thermal stability and unique optical properties, making them suitable for electronic applications .

Water Scavenger

In the realm of chemical processing, this compound serves as an effective water scavenger. It stabilizes isocyanates and urethane prepolymers, enhancing their performance in coatings, adhesives, and sealants by preventing premature reactions with moisture .

Cross-Linking Agent

This compound is utilized as a cross-linking agent in the formulation of various polymers, including polyurethanes and polysulfides. This application enhances the mechanical properties and chemical resistance of these materials, making them suitable for automotive and construction industries .

Case Studies

5.1 Synthesis of Cardol-Based Polyesters

A notable case study involved the reaction of cashew nut shell liquid with this compound to produce poly(cardyl terephthalate). The resulting polymer exhibited good thermal stability (up to 400 °C) and was insoluble in common solvents, demonstrating the potential for renewable polymer applications .

5.2 High-Performance Polyamides

Research has shown that polyamides synthesized from this compound exhibit superior mechanical properties compared to traditional polymers. For instance, PPTA has been extensively studied for its use in high-temperature applications where conventional materials fail .

Mechanism of Action

Terephthaloyl chloride exerts its effects primarily through its highly reactive acyl chloride groups. These groups readily react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This reactivity makes it an essential intermediate in polymer synthesis, where it forms strong covalent bonds with other monomers to create high-performance materials .

Comparison with Similar Compounds

TCl belongs to the aromatic diacyl chloride family, which includes isomers like isophthaloyl chloride (ICl; 1,3-benzenedicarbonyl chloride) and analogs such as adipoyl chloride. Key comparisons are outlined below:

TCl vs. Isophthaloyl Chloride (ICl)

A 2006 study demonstrated that TCl hydrolyzes 30% slower than ICl in neutral aqueous solutions due to steric and electronic effects of its para-substitution . This stability makes TCl preferable for applications requiring prolonged handling, such as polymer synthesis.

TCl vs. Aliphatic Diacyl Chlorides (e.g., Adipoyl Chloride)

TCl’s rigid aromatic backbone imparts superior thermal and mechanical properties to polymers compared to aliphatic analogs. For instance, Kevlar (TCl-based) has a tensile strength of 3,620 MPa, whereas nylon-6,6 (adipoyl chloride-based) achieves 830 MPa .

Market and Industrial Usage

TCl’s market dominance stems from its irreplaceability in aramid production, which constitutes 65% of its consumption . In contrast, adipoyl chloride faces competition from bio-based alternatives, constraining its growth .

Hydrolytic Behavior

TCl’s hydrolysis yields terephthalic acid and HCl, with a half-life of 48 hours in pH 7 buffer at 25°C, compared to 34 hours for ICl . This property is critical in moisture-sensitive processes like polyurethane stabilization .

Biological Activity

Terephthaloyl chloride (TCl) is an aromatic compound primarily used in the synthesis of polyesters and polyamides. Its biological activity has garnered attention due to its potential implications in pharmaceuticals and materials science. This article explores the biological activity of TCl, including its synthesis, interactions, and applications, supported by research findings and case studies.

This compound is a derivative of terephthalic acid, characterized by the presence of two acyl chloride groups. It is typically synthesized through the chlorination of terephthalic acid using thionyl chloride or phosphorus pentachloride. The resulting compound is a white crystalline solid that is soluble in organic solvents like dichloromethane and chloroform.

| Property | Value |

|---|---|

| Molecular Formula | C8H4Cl2O2 |

| Molecular Weight | 201.02 g/mol |

| Melting Point | 37-39 °C |

| Boiling Point | 280 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that TCl derivatives exhibit significant antimicrobial activity. For instance, compounds synthesized from TCl have been tested for their efficacy against various bacterial strains. A study demonstrated that bis-hydrazide derivatives of TCl displayed notable antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study: Synthesis of Antibacterial Agents

- Objective : To evaluate the antibacterial activity of TCl-derived bis-hydrazides.

- Methodology : Compounds were synthesized via hydrazine hydrate reaction with TCl, followed by testing against E. coli and S. aureus.

- Results : The synthesized compounds showed MIC values ranging from 32 to 128 µg/mL, indicating moderate to high antibacterial activity.

Cytotoxicity and Biocompatibility

The cytotoxic effects of TCl on mammalian cells have also been studied. In vitro assays revealed that certain TCl derivatives could induce cell death in cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Terephthaloyl bis-hydrazide | 15 | HeLa (cervical) |

| Terephthaloyl thiosemicarbazide | 20 | MCF7 (breast) |

| Control (Doxorubicin) | 0.5 | HeLa |

Hydrolytic Stability and Environmental Impact

TCl exhibits rapid hydrolysis in aqueous environments, resulting in the formation of terephthalic acid (TPA). Studies have shown that TCl's half-life ranges from 1.2 to 2.2 minutes at neutral pH, suggesting minimal persistence in aquatic systems . This rapid degradation is crucial for assessing its environmental impact and potential toxicity to aquatic organisms.

Table 3: Hydrolysis Rates of this compound

| pH Level | Half-Life (min) | k(obs) (x10^5 s^-1) |

|---|---|---|

| 4 | 1.2 - 2.2 | 530 - 1100 |

| 7 | <1 | >90% hydrolyzed |

| 9 | 2.2 - 4.9 | 240 - 520 |

Applications in Material Science

This compound is widely utilized in synthesizing high-performance polymers such as poly(ethylene terephthalate) (PET). Its incorporation into polymer backbones enhances properties like thermal stability and chemical resistance, making it suitable for applications in protective clothing and aerospace materials .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for terephthaloyl chloride, and how do reaction mechanisms differ?

this compound (TCL) is synthesized via two main routes:

- Route 1 : Reaction of terephthalic acid with thionyl chloride (SOCl₂) or phosgene (COCl₂), achieving ~98% yield under optimized conditions .

- Route 2 : Chlorination of 4-iodobenzoyl chloride, yielding ~87% TCL .

The first route involves nucleophilic acyl substitution, where the carboxylic acid reacts with chlorinating agents. The second method employs halogen exchange, requiring catalytic iodine or photochemical activation. Researchers should monitor reaction progress using FTIR to track carbonyl chloride formation (C=O stretch at ~1770 cm⁻¹) and GC-MS to identify intermediates .

Q. How does hydrolysis affect TCL stability, and what precautions are necessary during handling?

TCL undergoes rapid hydrolysis in aqueous environments, producing terephthalic acid and HCl. This reaction is exothermic and irreversible, posing risks of equipment corrosion and sample degradation . To mitigate hydrolysis:

- Use anhydrous solvents (e.g., dry THF or DCM).

- Employ inert atmospheres (N₂ or Ar) during reactions.

- Characterize purity via Karl Fischer titration to ensure moisture levels <0.01% .

Q. What characterization techniques are critical for verifying TCL purity and structural integrity?

- NMR Spectroscopy : ¹³C NMR resolves carbonyl carbons (δ ~165 ppm for Cl-C=O), while ¹H NMR detects aromatic protons (δ ~8.1–8.3 ppm). Note that chlorine’s quadrupolar moment may broaden signals, requiring high-resolution instruments .

- XRD : Confirms crystalline structure, with peaks at 2θ = 15.3°, 17.6°, and 25.2° .

- Elemental Analysis : Validates Cl content (~34.9% for pure TCL) .

Q. How can TCL be purified to remove common byproducts like residual terephthalic acid?

- Vacuum Distillation : Collect fractions at 68–75°C under 1.866 kPa to isolate TCL from low-boiling impurities .

- Recrystallization : Use hexane or toluene at low temperatures (-20°C) to precipitate pure TCL. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve TCL yield while minimizing hazardous byproducts?

- Catalytic Additives : Introduce dimethylformamide (DMF) as a catalyst in thionyl chloride reactions, reducing reaction time from 24 h to 6 h .

- Temperature Control : Maintain 60–70°C during chlorination to avoid over-chlorination, which generates polychlorinated derivatives.

- Kinetic Studies : Use in-situ FTIR to monitor reaction rates and identify optimal stoichiometric ratios (e.g., SOCl₂:terephthalic acid = 3:1) .

Q. What analytical challenges arise when studying TCL’s reactivity with amines, and how can they be addressed?

TCL reacts rapidly with amines (e.g., p-phenylenediamine) to form polyamides like Kevlar. Key challenges include:

- Side Reactions : Hydrolysis competes with amidation, requiring strict anhydrous conditions.

- Polymer Characterization : Use GPC to determine molecular weight and DSC to analyze thermal transitions (e.g., Tg ~345°C for Kevlar) .

Q. How do solvent polarity and temperature influence TCL’s reactivity in Friedel-Crafts acylation?

- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity of TCL’s carbonyl groups, accelerating acylation.

- Temperature Modulation : Lower temperatures (0–5°C) favor mono-acylation, while higher temperatures (50°C) promote di-acylation. Monitor using TLC with UV visualization .

Q. What strategies resolve contradictions in reported NMR data for TCL derivatives?

Discrepancies in chemical shifts often arise from solvent effects or residual moisture. To standardize

- Use deuterated DMSO-d₆ or CDCl₃ with <0.003% H₂O.

- Reference spectra to internal standards (e.g., TMS) and report solvent-specific δ values .

Q. How can computational modeling predict TCL’s reactivity in novel polymerization systems?

- DFT Calculations : Simulate transition states for acylation reactions using Gaussian or ORCA software. Key parameters include bond dissociation energies (C-Cl = ~339 kJ/mol) and charge distribution on carbonyl carbons .

- MD Simulations : Model polymer chain growth to predict crystallinity and mechanical properties .

Q. What environmental and safety protocols are critical for large-scale TCL synthesis?

- Waste Management : Neutralize HCl byproducts with NaOH scrubbers and recycle solvents via distillation .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile), full-face respirators (NIOSH N99), and explosion-proof ventilation systems .

Q. Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in detail, adhering to guidelines from Beilstein Journal of Organic Chemistry .

- Conflict Resolution : Compare results across multiple techniques (e.g., XRD and DSC for crystallinity) to validate findings .

Properties

IUPAC Name |

benzene-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEJRKJRKIFVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026653 | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Colorless or white solid with pungent odor; [ICSC] White flakes; [MSDSonline], WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

259 °C, 264 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

356 °F, 180 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBLE IN ETHER, Solubility in water: reaction | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 g/cm³ | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 320 | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS NEEDLES | |

CAS No. |

100-20-9 | |

| Record name | Terephthaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthaloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthaloyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G247CO9608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

82-84 °C, 79.5-84 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.